REACTION_SMILES
|
[CH3:14][CH2:15][OH:16].[CH:1]1=[N:2][CH2:3][CH2:4][CH2:5][C:6]12[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2.[H:12][H:13]>>[CH2:1]1[NH:2][CH2:3][CH2:4][CH2:5][C:6]12[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1=NCCCC12CCCCC2
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2(CC1)CCCNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |